Aureusidin

Vue d'ensemble

Description

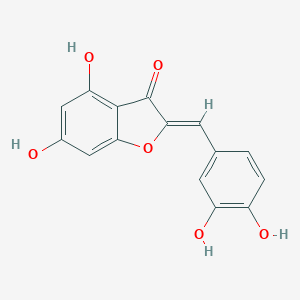

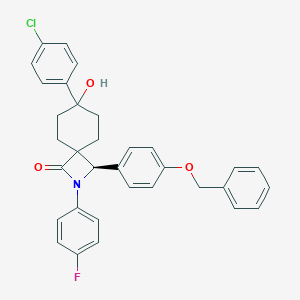

L'auréosidine est un composé naturel classé comme une aurone, un type de flavonoïde. Elle est connue pour conférer une teinte jaune vibrante à diverses plantes, telles que les tournesols et les gueules-de-loup

Mécanisme D'action

Target of Action

Aureusidin, a natural compound, has been identified to target multiple proteins. It has been reported to inhibit Xanthine Oxidase (XO) , a key enzyme involved in purine metabolism and a target for gout treatment . Additionally, this compound has been found to target Myeloid Differentiation Protein-2 (MD2) , a protein involved in the inflammatory response .

Mode of Action

This compound interacts with its targets in different ways. When targeting XO, this compound acts as a rapid reversible and mixed-type inhibitor . Its binding to XO is driven by hydrogen bonding and hydrophobic interaction . In the case of MD2, this compound exerts an anti-inflammatory effect by directly targeting the MD2 protein .

Biochemical Pathways

This compound synthase, an enzyme responsible for the synthesis of this compound, catalyzes the hydroxylation and oxidative cyclization of precursor chalcones to form aurones . This process involves the modification of glucosylated 2’,4,4’,6’-tetrahydroxychalcone (THC) and 2’,3,4,4’,6’-pentahydroxychalcone (PHC) . These aurones, particularly this compound, form pigments for coloration in flowers .

Pharmacokinetics

It has been suggested that this compound demonstrates good stability and pharmacokinetic behavior properties in molecular dynamics simulation and adme prediction .

Result of Action

This compound has been found to have a strong antibacterial effect on inhibiting the growth of Staphylococcus aureus . It also has anti-inflammatory effects, as it can significantly inhibit Lipopolysaccharide (LPS)-induced injury in Kupffer cells, downregulate the apoptotic level, inhibit the expression of inflammatory factors, decrease the level of MDA, and downregulate the expression of MD2 in cells .

Action Environment

It is known that this compound can exert its effects in various environments, such as in vitro conditions

Analyse Biochimique

Biochemical Properties

Aureusidin plays a significant role in biochemical reactions, particularly in the biosynthesis of aurones. The enzyme this compound synthase, a polyphenol oxidase homolog, catalyzes the hydroxylation and oxidative cyclization of chalcones to produce this compound . This enzyme is a 39-kilodalton, copper-containing glycoprotein that interacts with chalcones such as tetrahydroxychalcone and pentahydroxychalcone . The interaction involves the oxidation of these chalcones, leading to the formation of this compound, which contributes to the yellow coloration in flowers .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In plant cells, this compound is involved in the regulation of flower coloration by affecting the expression of genes related to pigment biosynthesis . Additionally, this compound has been found to exhibit biological activities such as inhibition of hepatitis C virus RNA-dependent RNA polymerase, indicating its potential impact on cellular metabolism and viral replication .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. This compound synthase catalyzes the hydroxylation and oxidative cyclization of chalcones, leading to the formation of this compound . This process involves the binding of this compound synthase to chalcones, followed by the oxidation and cyclization reactions that produce this compound . The enzyme’s copper-containing active site plays a crucial role in these reactions, facilitating the transfer of electrons and the formation of the final product .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under controlled conditions, but its degradation can occur over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the regulation of gene expression and pigment biosynthesis in plants . In vitro and in vivo studies have demonstrated that this compound maintains its biological activity over time, although its stability may be influenced by factors such as temperature and pH .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can have beneficial effects, such as antiviral activity and regulation of gene expression . High doses of this compound may lead to toxic or adverse effects, including potential cytotoxicity and disruption of cellular metabolism . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biological effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to flavonoid biosynthesis. The enzyme this compound synthase catalyzes the conversion of chalcones to this compound, a key step in the biosynthesis of aurones . This process involves the interaction of this compound with enzymes such as polyphenol oxidase and peroxidase, which facilitate the oxidation and cyclization reactions . This compound also interacts with cofactors such as copper ions, which are essential for the enzyme’s catalytic activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation within specific tissues, such as flower petals, are influenced by these interactions . The compound’s distribution is also affected by factors such as pH and the presence of other biomolecules that can bind to this compound and modulate its transport .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the vacuoles of plant cells, where it contributes to pigment biosynthesis and flower coloration . Targeting signals and post-translational modifications direct this compound to specific compartments within the cell, ensuring its proper localization and function . These modifications may include glycosylation, which can affect this compound’s stability and interactions with other biomolecules .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'auréosidine peut être synthétisée par une méthode en un seul pot sans protection impliquant la condensation de la 4,6-dihydroxybenzofuranone avec le 3,4-dihydroxybenzaldéhyde en présence d'acide chlorhydrique concentré. Cette méthode permet d'obtenir de l'auréosidine avec une pureté élevée et un bon rendement . Une autre approche implique la condensation catalysée par l'alumine de dérivés protégés par un O-méthyle, suivie d'une déprotection par le tribromure de bore .

Méthodes de production industrielle : La production industrielle d'auréosidine repose principalement sur les voies de synthèse mentionnées ci-dessus. La simplicité et l'efficacité de la synthèse en un seul pot en font une méthode privilégiée pour la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : L'auréosidine subit diverses réactions chimiques, notamment l'hydroxylation et la cyclisation oxydative. L'enzyme auréosidine synthase catalyse ces réactions, convertissant les chalcones en aurones .

Réactifs et conditions courants :

Hydroxylation : Nécessite de l'oxygène et des substrats chalcones spécifiques.

Cyclisation oxydative : Implique l'utilisation d'oxygène et d'ions hydrogène

Principaux produits : Le produit principal de ces réactions est l'auréosidine 6-O-bêta-glucoside, ainsi que d'autres aurones telles que la bractéatine .

4. Applications de la recherche scientifique

L'auréosidine présente une large gamme d'activités biologiques, ce qui la rend précieuse dans divers domaines de la recherche scientifique :

Médecine : Agit comme un puissant inhibiteur de la xanthine oxydase, ce qui en fait un traitement potentiel de la goutte.

5. Mécanisme d'action

L'auréosidine exerce ses effets par différents mécanismes :

Inhibition de la xanthine oxydase : Agit comme un inhibiteur réversible rapide et de type mixte, entraîné par des liaisons hydrogène et des interactions hydrophobes.

Activité antibactérienne : Inhibe la croissance de Staphylococcus aureus en affectant la morphologie cellulaire, la perméabilité membranaire, la conductivité électrique, la fuite d'acide nucléique et la libération de protéines.

Applications De Recherche Scientifique

Aureusidin exhibits a wide range of bioactivities, making it valuable in various scientific research fields:

Chemistry: Used as a pigment in plant breeding to develop different-colored hybrid species.

Medicine: Acts as a potent inhibitor of xanthine oxidase, making it a potential treatment for gout.

Industry: Utilized in the development of nutraceuticals and food preservatives due to its bioactive properties.

Comparaison Avec Des Composés Similaires

L'auréosidine est unique parmi les aurones en raison de son motif de substitution spécifique et de ses activités biologiques. Des composés similaires comprennent :

- Hispidol

- Maritimetine

- Sulfuretine

Ces composés présentent des similitudes structurelles mais diffèrent dans leurs activités biologiques et leurs applications spécifiques .

L'auréosidine se distingue par ses puissants effets inhibiteurs sur la xanthine oxydase et son large spectre d'activités biologiques, ce qui en fait un composé d'un intérêt majeur dans divers domaines scientifiques et industriels.

Propriétés

IUPAC Name |

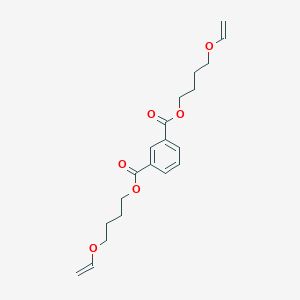

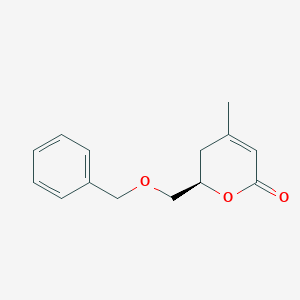

(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-8-5-11(19)14-12(6-8)21-13(15(14)20)4-7-1-2-9(17)10(18)3-7/h1-6,16-19H/b13-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBEFUVAYFSOUEA-PQMHYQBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C2C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C\2/C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201028835 | |

| Record name | Aureusidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38216-54-5 | |

| Record name | Aureusidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38216-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aureusidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038216545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aureusidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AUREUSIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8B4XHN2DX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetate](/img/structure/B138785.png)

![Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-hydroxypiperidin-1-yl]acetate](/img/structure/B138793.png)